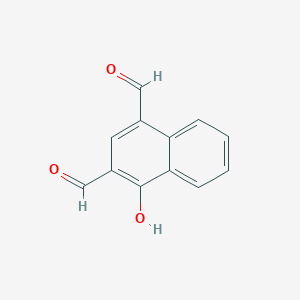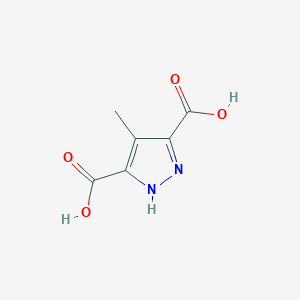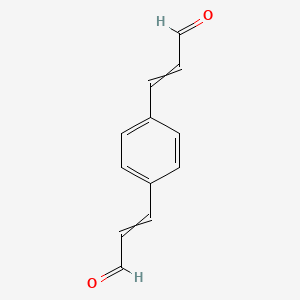
4-Hydroxynaphthalene-1,3-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxynaphthalene-1,3-dicarbaldehyde is an organic compound with the molecular formula C12H8O3. It is a derivative of naphthalene, characterized by the presence of two aldehyde groups at positions 1 and 3, and a hydroxyl group at position 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxynaphthalene-1,3-dicarbaldehyde typically involves the oxidation of naphthalene derivatives. One common method is the oxidation of 4-hydroxy-1-naphthaldehyde using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic oxidation of naphthalene derivatives using metal catalysts like palladium or platinum supported on carbon. This method offers higher yields and selectivity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxynaphthalene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 4-Hydroxy-1,3-naphthalenedicarboxylic acid.
Reduction: 4-Hydroxy-1,3-dihydroxynaphthalene.
Substitution: 4-Alkoxy-1,3-naphthalenedicarbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-Hydroxynaphthalene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxynaphthalene-1,3-dicarbaldehyde involves its ability to interact with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological molecules, affecting their structure and function. This compound can also undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-1-naphthaldehyde: Similar structure but lacks the second aldehyde group.
1,3-Naphthalenedicarboxaldehyde: Lacks the hydroxyl group.
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde: Different positions of hydroxyl and aldehyde groups.
Uniqueness
4-Hydroxynaphthalene-1,3-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups at specific positions on the naphthalene ring.
Eigenschaften
Molekularformel |
C12H8O3 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
4-hydroxynaphthalene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C12H8O3/c13-6-8-5-9(7-14)12(15)11-4-2-1-3-10(8)11/h1-7,15H |
InChI-Schlüssel |
YQLNJSBTEYYLPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11927534.png)


![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)


![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)

